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molecular formula C13H10O3 B8460764 Benzoic acid, 4-(2-propynyloxy)-, 2-propynyl ester CAS No. 61747-71-5

Benzoic acid, 4-(2-propynyloxy)-, 2-propynyl ester

Cat. No. B8460764
M. Wt: 214.22 g/mol
InChI Key: LPGCRUAGNZNMJG-UHFFFAOYSA-N
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Patent
US03996380

Procedure details

A mixture of 8.0 g. of p-hydroxybenzoic acid, 125 ml. dimethylformamide, 13.0 g. of propargyl chloride and 24.0 g. of anhydrous potassium carbonate is heated at 75° for 32 hours and then is allowed to stand at room temperature for 3 days. Ether (150 ml.), pentane (100 ml.) and water (100 ml.) is added, the organic layer is separated and washed in turn with water (2 × 50 ml.) and saturated aqueous sodium chloride (1 × 50 ml.) and then is dried over calcium sulfate. Solvent is removed by rotary evaporation to yield propargyl 4-propargyloxybenzoate, m.p. 44.5-45.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.CN(C)C=O.[CH2:16](Cl)[C:17]#[CH:18].C(=O)([O-])[O-].[K+].[K+].[CH3:26][CH2:27][CH2:28]CC>O.CCOCC>[CH2:16]([O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:28][C:27]#[CH:26])=[O:7])=[CH:4][CH:3]=1)[C:17]#[CH:18] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 8.0 g
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
washed in turn with water (2 × 50 ml.) and saturated aqueous sodium chloride (1 × 50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over calcium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent is removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C#C)OC1=CC=C(C(=O)OCC#C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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